3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol

Overview

Description

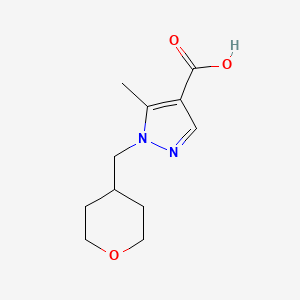

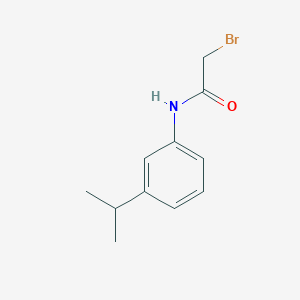

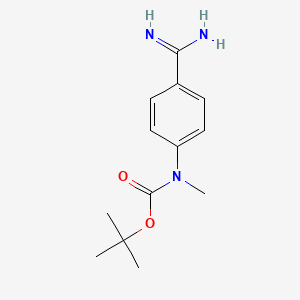

“3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol” is a compound with the molecular formula C12H19NO4 . It is structurally similar to 1-Amino-3-(3,4,5-trimethoxyphenyl)propan-2-ol and 3-(3,4,5-Trimethoxyphenyl)propan-1-ol , which are known to have biological activities .

Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol” consists of a three-carbon chain (propan-1-ol) attached to an amino group and a phenyl ring. The phenyl ring is substituted with three methoxy groups .Physical And Chemical Properties Analysis

The compound “3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol” has a molecular weight of 241.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 73.9 Ų .Scientific Research Applications

Anticancer Research

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives, which have shown promising anticancer activity .

- Method : The compound was prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds were characterized by 1H and 13C NMR and mass spectra and elemental analyses .

- Results : Most of the tested compounds showed prominent activity against both MCF-7 and A549 cancer cell lines .

Antinarcotic Research

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of trans-3,4,5-trimethoxycinnamamides, which have shown potential as novel antinarcotic agents .

- Method : The synthetic key strategies involve condensation reaction and coupling reaction to generate trans-3,4,5-trimethoxycinnamamides . They were evaluated for free radical scavenging, inhibitory action for neurotoxicity in cultured neurons, and antinarcotic activity in mice .

- Results : It was found that certain compounds displayed significant inhibitory action of the glutamate-induced neurotoxicity and showed high antinarcotic activity in mice .

Antiviral Research

- Field : Medicinal Chemistry

- Application : Compounds containing the Trimethoxyphenyl (TMP) group have shown potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

- Method : The specific methods of application or experimental procedures vary depending on the specific virus being targeted .

- Results : The results have shown potential antiviral activity, indicating the promise of TMP-based compounds in antiviral research .

Anti-parasitic Research

- Field : Medicinal Chemistry

- Application : Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

- Method : The specific methods of application or experimental procedures vary depending on the specific parasite being targeted .

- Results : The results have shown potential anti-parasitic activity, indicating the promise of TMP-based compounds in anti-parasitic research .

Synthesis of Polyurethanes and Poly (propyl ether imine) Dendrimers

- Field : Polymer Chemistry

- Application : The compound is used in the preparation of polyurethanes and poly (propyl ether imine) dendrimers .

- Method : The specific methods of application or experimental procedures vary depending on the specific polymer being synthesized .

- Results : The results have shown that the compound can be effectively used in the synthesis of these polymers .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

- Method : The synthetic key strategies involve condensation reaction and coupling reaction to generate 1,2,4-triazole-containing scaffolds .

- Results : It was found that certain compounds displayed significant inhibitory action and showed high pharmaceutical activity .

properties

IUPAC Name |

3-amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7,9,14H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEKNGOSFRKULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)

![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)

![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)